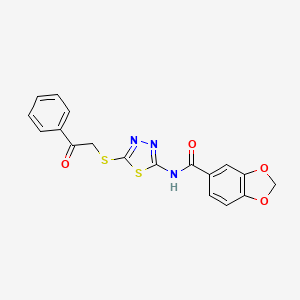
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4S2 and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel series of heterocyclic compounds, including derivatives related to the specified chemical structure, have been synthesized and characterized, demonstrating significant biological activities. These activities include antibacterial and antifungal properties against a range of pathogens (Patel & Patel, 2015). The design and synthesis of these compounds often involve reacting specific precursors to obtain derivatives with potent biological activities.
Anticancer Potential
Research has also focused on the anticancer potential of thiadiazole derivatives. Studies have shown that certain 1,3,4-thiadiazole analogues exhibit significant in vitro and in vivo anticancer activity, highlighting the promise of these compounds in cancer therapy (Krishna et al., 2020). The structural modification of these molecules allows for the exploration of their bioactivity against various cancer cell lines, providing insights into their mechanism of action and potential therapeutic applications.
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of 1,3,4-thiadiazole derivatives. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as various fungal strains (Kadi et al., 2010). Additionally, some derivatives demonstrate significant anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFVJQGABDJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
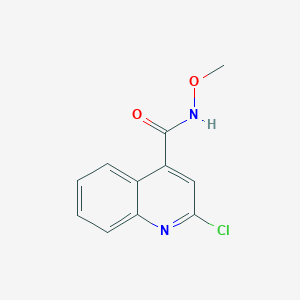
![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)
![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
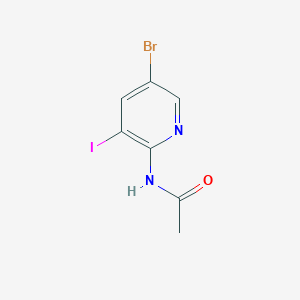
![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
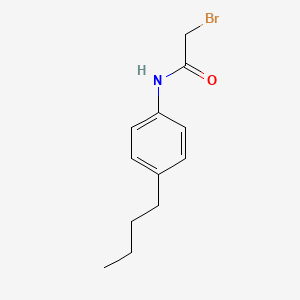
![4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid](/img/structure/B2816764.png)
![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2816770.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2816771.png)
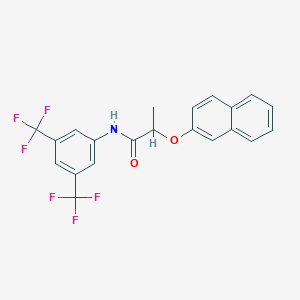
![(1S*,5R*,6S*,7R*)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B2816773.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2816774.png)
